Phosphine oxide, dicyclohexylphenyl-
Description
Phosphine oxide, dicyclohexylphenyl-, with the molecular formula C₁₈H₂₇OP (molecular weight: 290.38 g/mol), is a tertiary phosphine oxide featuring two cyclohexyl groups and one phenyl group bonded to a central phosphorus atom. This compound is structurally characterized by its bulky cyclohexyl substituents, which confer significant steric hindrance, and a phenyl group that contributes electronic effects through resonance. It is synthesized via oxidation of the corresponding phosphine (e.g., dicyclohexylphenylphosphine) or through substitution reactions involving aryl or alkyl halides .
Properties
CAS No. |
51025-36-6 |
|---|---|
Molecular Formula |
C18H27OP |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
dicyclohexylphosphorylbenzene |
InChI |
InChI=1S/C18H27OP/c19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1,4-5,10-11,17-18H,2-3,6-9,12-15H2 |
InChI Key |
CCYBTEMZLVDHBD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)P(=O)(C2CCCCC2)C3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Phosphine Oxide Compounds
Phosphine oxides are widely utilized in catalysis, materials science, and organic synthesis. Below is a detailed comparison of dicyclohexylphenylphosphine oxide with structurally analogous compounds:
Structural and Electronic Properties
| Compound Name | Molecular Formula | Substituents | Steric Bulk | Electronic Profile |
|---|---|---|---|---|
| Dicyclohexylphenylphosphine oxide | C₁₈H₂₇OP | Two cyclohexyl, one phenyl | High | Moderate electron-withdrawing (phenyl) |
| tert-Butyl(phenyl)phosphine oxide | C₁₀H₁₅OP | tert-Butyl, phenyl | Moderate | Moderate electron-withdrawing |
| Phenylbis(2,4,6-TMB)phosphine oxide | C₂₆H₂₇O₃P | Phenyl, two 2,4,6-TMB* | Low | Strong electron-withdrawing (TMB groups) |
| Dicyclohexylphosphine oxide | C₁₂H₂₃OP | Two cyclohexyl | Very High | Minimal electronic influence |
*TMB = 2,4,6-Trimethylbenzoyl
Key Observations :
- Steric Effects : Dicyclohexylphenylphosphine oxide exhibits higher steric bulk than tert-butylphenyl analogs but less than fully aliphatic dicyclohexylphosphine oxide. This balance impacts its coordination behavior in metal complexes .
- Electronic Effects : The phenyl group provides mild electron-withdrawing properties compared to electron-rich alkyl groups, influencing reactivity in catalytic cycles .
Comparison :
- Dicyclohexylphenylphosphine oxide is less photoactive than benzoyl-substituted analogs (e.g., BAPO) but excels in catalysis due to its balanced steric profile.
Thermal and Chemical Stability
Phosphine oxides with bulky substituents, such as dicyclohexylphenylphosphine oxide, exhibit enhanced thermal stability. notes that less hindered phosphine oxides may disproportionate upon heating, forming phosphines and phosphinic acids. However, the steric bulk of cyclohexyl groups in dicyclohexylphenylphosphine oxide likely mitigates this decomposition pathway .
Preparation Methods
Reaction Conditions and Procedure
-
Substrate Preparation : A solution of DCP (0.30 g) in acetone (3 mL) is heated to 40°C under stirring.
-
Oxidation : Hydrogen peroxide (30% w/w, 0.41 mL) is added dropwise to the solution.
-
Workup : The mixture is stirred for 1 hour, after which the solvent is removed under reduced pressure. The residue is purified via recrystallization or column chromatography to yield DCPPO as a white solid.
Key Considerations
-
Solvent Choice : Acetone is preferred due to its polarity, which facilitates the dissolution of both DCP and H₂O₂.
-
Temperature Control : Maintaining 40°C ensures optimal reaction kinetics without promoting side reactions.
-
Oxidizing Agent : H₂O₂ is a green and cost-effective oxidant, producing water as the only byproduct.
This method is highly efficient, with near-quantitative conversion rates reported. The absence of metal catalysts or harsh reagents aligns with green chemistry principles.
Air-Induced Oxidation
Phosphines are susceptible to aerial oxidation, though this method is less controlled. A study on diphenylphosphine oxide’s addition to alkynes demonstrates the feasibility of air as an oxidant. Adapting this for DCPPO synthesis requires careful optimization:
Procedure
-
Dissolution : DCP is dissolved in a polar aprotic solvent (e.g., dichloromethane).
-
Aeration : The solution is exposed to atmospheric oxygen under vigorous stirring.
-
Monitoring : Reaction progress is tracked via ³¹P NMR spectroscopy until complete conversion.
Comparative Analysis of Methods
Characterization and Validation
Post-synthesis characterization is critical to confirm DCPPO’s structure and purity:
Spectroscopic Data
Purity Assessment
-
High-Performance Liquid Chromatography (HPLC) : Retention time consistency with commercial standards.
Industrial and Research Applications
DCPPO’s utility extends beyond academic interest:
Q & A
Basic: What are the recommended synthetic routes for dicyclohexylphenylphosphine oxide, and how can its purity be validated?
Methodological Answer:
Dicyclohexylphenylphosphine oxide can be synthesized via nucleophilic substitution reactions. A common approach involves reacting dicyclohexylphosphine with a substituted phenyl halide (e.g., bromophenyl derivatives) in anhydrous solvents like toluene or THF under inert atmospheres (N₂/Ar). Catalytic bases such as KOtBu or NEt₃ are often employed to deprotonate intermediates .
Purity Validation:
- NMR Spectroscopy: ³¹P NMR is critical for confirming the absence of unreacted phosphine (δ ~-20 ppm for phosphine oxide vs. δ ~-5 ppm for tertiary phosphines). ¹H/¹³C NMR resolves aryl substituents.
- Elemental Analysis: Matches experimental vs. theoretical C, H, P, and O content.
- X-ray Crystallography: For unambiguous structural confirmation .
Advanced: How does dicyclohexylphenylphosphine oxide function as a ligand in asymmetric catalysis, and what factors influence its enantioselectivity?
Methodological Answer:
The compound’s bulky cyclohexyl and phenyl groups create steric environments that stabilize transition states in asymmetric reactions. For example, in Suzuki-Miyaura couplings, the phosphine oxide’s electron-withdrawing properties modulate metal (e.g., Pd) coordination, affecting oxidative addition/reductive elimination rates.
Key Factors:
- Substituent Electronic Effects: Electron-deficient aryl groups enhance metal-ligand bond strength.
- Solvent Polarity: Polar aprotic solvents (e.g., acetonitrile) improve ligand solubility and reaction rates.
- Temperature: Lower temperatures (e.g., 0–25°C) often enhance enantioselectivity by slowing competing pathways .
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